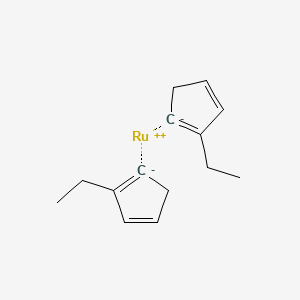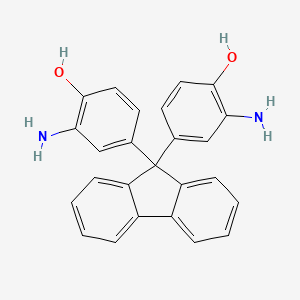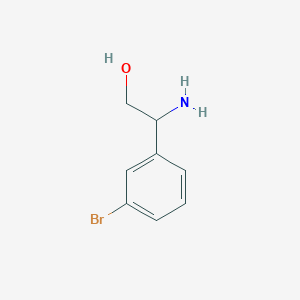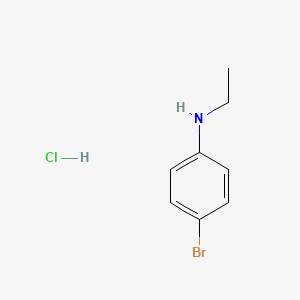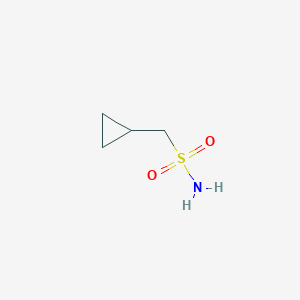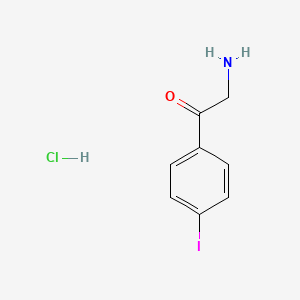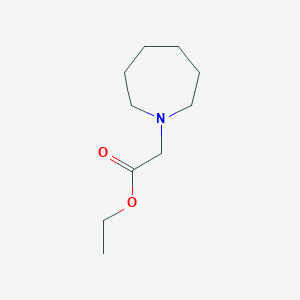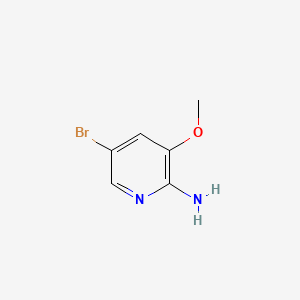
5-Bromo-3-methoxypyridin-2-amine
Vue d'ensemble
Description
5-Bromo-3-methoxypyridin-2-amine is a chemical compound that is part of a broader class of brominated and methoxylated pyridines. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and their use as building blocks in organic synthesis. The presence of the bromo and methoxy groups on the pyridine ring can influence the reactivity of the compound and enable various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of compounds related to 5-Bromo-3-methoxypyridin-2-amine often involves halogenation, methoxylation, and amination steps. For instance, the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate, followed by selective methoxylation and bromination steps, and finally amination to introduce the methylamino group . Similarly, the synthesis of 5-bromo-2,2'-bipyridines was performed using Stille coupling and reductive symmetric coupling methods, demonstrating the versatility of brominated pyridines in cross-coupling reactions . These synthetic strategies highlight the importance of controlling reaction conditions to achieve regioselectivity and high yields.
Molecular Structure Analysis
The molecular structure of brominated and methoxylated pyridines is characterized by the presence of electron-withdrawing and electron-donating groups, which can influence the electronic properties of the molecule. Single crystal X-ray diffraction and 2D NMR experiments are often used to unambiguously determine the structure of the synthesized compounds . The presence of the bromo group makes these compounds suitable for further functionalization through various cross-coupling reactions.
Chemical Reactions Analysis
Brominated pyridines, such as 5-Bromo-3-methoxypyridin-2-amine, can undergo a variety of chemical reactions. They are particularly useful in nucleophilic substitution reactions due to the leaving group ability of the bromine atom. For example, the amination of bromo-derivatives of pyridines can lead to the formation of amino-pyridines, which are valuable intermediates in pharmaceutical chemistry . Additionally, the methoxy group can participate in reactions as a directing group, influencing the site-selectivity of further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methoxypyridin-2-amine and related compounds are influenced by their functional groups. The bromo group increases the density and polarizability of the molecule, which can affect its boiling point, solubility, and reactivity. The methoxy group, being an electron-donating group, can stabilize the pyridine ring through resonance, potentially affecting the acidity of the adjacent nitrogen atom. These properties are crucial for the solubility and stability of the compound in various solvents, which is important for its application in chemical synthesis and pharmaceutical development .
Applications De Recherche Scientifique
-
Chemical Synthesis
- 5-Bromo-3-methoxypyridin-2-amine is a chemical compound used as a building block in various chemical reactions . It’s often used in the synthesis of more complex molecules in the field of organic chemistry .
- The methods of application or experimental procedures would depend on the specific reaction being carried out. Generally, this compound would be combined with other reactants under controlled conditions (e.g., temperature, pressure, solvent) to produce the desired product .
- The outcomes of these reactions would also depend on the specific reaction being carried out. In general, the goal is to synthesize a more complex molecule with desired properties .
-
Organic Electronics
- Derivatives of 5-Bromo-3-methoxypyridin-2-amine may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- The methods of application would involve incorporating the derivative into the active layer of an OLED or organic solar cell. This could be done through various deposition techniques, such as spin coating or thermal evaporation.
- The outcomes would be the creation of an OLED or organic solar cell with potentially improved performance characteristics, such as increased efficiency or lifespan.
-
Molecular Recognition
- The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems.
- The methods of application would involve incorporating the boronic acid derivative of 5-Bromo-3-methoxypyridin-2-amine into a sensor or drug delivery system. This could be done through various techniques, depending on the specific application.
- The outcomes would be the creation of a sensor with improved selectivity or a drug delivery system with improved targeting capabilities.
-
Pharmaceuticals
- 5-Bromo-3-methoxypyridin-2-amine could potentially be used in the synthesis of pharmaceuticals . For example, it could be used as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
- The methods of application would involve using this compound in the synthesis of the drug molecule, which would likely involve various chemical reactions under controlled conditions .
- The outcomes would be the creation of a pharmaceutical drug with potential therapeutic benefits .
-
Suzuki Cross-Coupling Reactions
- 5-Bromo-3-methoxypyridin-2-amine could potentially be used in Suzuki cross-coupling reactions . This is a type of reaction used in organic chemistry to form carbon-carbon bonds .
- The methods of application would involve using this compound as one of the reactants in a Suzuki cross-coupling reaction .
- The outcomes would be the formation of a new carbon-carbon bond, which could be used to create more complex molecules .
-
Material Science
- Derivatives of 5-Bromo-3-methoxypyridin-2-amine could potentially be used in the development of new materials . For example, they could be used in the synthesis of polymers or other materials with desirable properties .
- The methods of application would involve incorporating the derivative into the material during its synthesis .
- The outcomes would be the creation of a new material with potentially improved properties .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIWMFMHLPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624122 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxypyridin-2-amine | |
CAS RN |
42409-58-5 | |
| Record name | 5-Bromo-3-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





